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molecular formula C10H8O2 B086631 1,3-Naphthalenediol CAS No. 132-86-5

1,3-Naphthalenediol

Cat. No. B086631
M. Wt: 160.17 g/mol
InChI Key: XOOMNEFVDUTJPP-UHFFFAOYSA-N
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Patent
US06221604B1

Procedure details

To 1,3-Dihydroxynaphthalene (15 g, 93.6 mmol) and potassium carbonate (20 g, 144.7 mmol) in acetone (200 ml) was added dimethyl sulfate (21 ml, 222 mmol). After stirring over-night the reaction mixture was mixed with 10% sodium hydroxide (100 ml) and extracted with ethyl acetate (200 ml×2) The organic layer was washed with water (100 ml×2), evaporated, and the residue stirred with ammonium hydroxide (50 ml) for 2 hrs to quench any unreacted dimethyl sulfate. Product was extracted with ethyl acetate (200 ml) and was washed with water (100 ml×2) and brine (100 ml). The solvent was evaporated yielding 15 g (85%) of 6.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4](O)[CH:3]=1.[C:13](=[O:16])([O-])[O-].[K+].[K+].S(OC)(O[CH3:23])(=O)=O.[OH-].[Na+]>CC(C)=O>[CH3:23][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([O:16][CH3:13])[CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC(=CC2=CC=CC=C12)O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring over-night the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 ml×2) The organic layer
WASH
Type
WASH
Details
was washed with water (100 ml×2)
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
the residue stirred with ammonium hydroxide (50 ml) for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench any unreacted dimethyl sulfate
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
was washed with water (100 ml×2) and brine (100 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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